molecular formula C11H16 B15178416 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative CAS No. 93980-86-0

3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative

Cat. No.: B15178416
CAS No.: 93980-86-0
M. Wt: 148.24 g/mol
InChI Key: DMHUQSYCKVKELO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is a chemical compound with the molecular formula C11H16 and a molecular weight of 148.24474 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a 1,3-dimethylbutyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and 1,3-dimethylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is unique due to its specific substitution pattern and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications .

Properties

CAS No.

93980-86-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-[(E)-4-methylpent-2-en-2-yl]cyclopenta-1,3-diene

InChI

InChI=1S/C11H16/c1-9(2)8-10(3)11-6-4-5-7-11/h4-6,8-9H,7H2,1-3H3/b10-8+

InChI Key

DMHUQSYCKVKELO-CSKARUKUSA-N

Isomeric SMILES

CC(C)/C=C(\C)/C1=CC=CC1

Canonical SMILES

CC(C)C=C(C)C1=CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.